Ethyl 4-methyloctanoate
CAS No.: 56196-53-3
Cat. No.: VC20770743
Molecular Formula: C11H22O2
Molecular Weight: 186.29 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 56196-53-3 |
---|---|
Molecular Formula | C11H22O2 |
Molecular Weight | 186.29 g/mol |
IUPAC Name | ethyl 4-methyloctanoate |
Standard InChI | InChI=1S/C11H22O2/c1-4-6-7-10(3)8-9-11(12)13-5-2/h10H,4-9H2,1-3H3 |
Standard InChI Key | GXARNRCIGKRBAP-UHFFFAOYSA-N |
SMILES | CCCCC(C)CCC(=O)OCC |
Canonical SMILES | CCCCC(C)CCC(=O)OCC |
Chemical Properties and Structure
Ethyl 4-methyloctanoate (C₁₁H₂₂O₂) possesses specific physicochemical properties that contribute to its function as a pheromone and determine its behavior in various applications. The compound features a methyl group at the 4-position of the octanoate chain with an ethyl ester functional group.
Table 1: Physicochemical Properties of Ethyl 4-methyloctanoate
Property | Value |
---|---|
Molecular Formula | C₁₁H₂₂O₂ |
Molecular Weight | 186.29100 g/mol |
Density | 0.87 g/cm³ |
Boiling Point | 214.2°C at 760 mmHg |
Flash Point | 82.9°C |
Exact Mass | 186.16200 |
PSA | 26.30000 |
LogP | 3.15600 |
Index of Refraction | 1.425 |
Hazard Code | Xi |
The compound also presents characteristic infrared absorption peaks at 2958, 2928, 1738, 1463, 1377, 1251, 1177, 1109, and 1037 cm⁻¹, which are useful for its identification and quality control in synthetic preparations .
Synthesis Methods
Several methods have been developed for the synthesis of ethyl 4-methyloctanoate, with ongoing research focused on improving yield, purity, and cost-effectiveness.
Traditional Synthesis
The traditional synthesis route for ethyl 4-methyloctanoate involves a multi-step process:
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Mannich reaction between 1-hexanal and a 37% aqueous formalin solution
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Reduction reaction of the aldehyde
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Johnson-Claisen rearrangement reaction
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Hydrogenation reaction
This method, while effective, has limitations in terms of yield and efficiency .
Table 2: Comparison of Synthesis Methods
Applications
Agricultural Applications
Ethyl 4-methyloctanoate has proven to be particularly valuable in agricultural pest management strategies. As the major component of male pheromones in Oryctes species (rhinoceros beetles), it serves as an effective attractant in monitoring and trapping systems.
Field trials conducted in North Sumatra, Indonesia demonstrated that ethyl 4-methyloctanoate synthesized in laboratory conditions and released at a rate of 10 mg per day resulted in the capture of approximately 6.8 insects per week per trap . This finding has significant implications for integrated pest management in palm plantations, where rhinoceros beetles are major pests.
The compound's effectiveness as an attractant is attributed to its role as an aggregation pheromone, which influences the social behavior of these beetles. By mimicking the natural communication signals of the insects, trapping systems using this compound can effectively monitor beetle populations and potentially reduce their damage to crops.
Other Applications
Beyond agricultural pest management, ethyl 4-methyloctanoate has applications in other fields:
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Chemical synthesis: The compound serves as a precursor or intermediate in the synthesis of other valuable compounds
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Research tools: It is used in entomological research to study insect behavior and communication
Research Findings
Scientific investigations into ethyl 4-methyloctanoate have yielded several important findings:
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Pheromone Identification: The compound was first identified in Oryctes monoceros and subsequently confirmed as a major component of the male pheromone in Oryctes rhinoceros through analysis of effluvia collected from males .
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Synthetic Efficiency: Research has demonstrated that high-purity ethyl 4-methyloctanoate can be produced with fewer steps and higher yield through optimized synthesis routes. The patented method involving malonic ester synthesis followed by Krapcho reaction achieved yields of up to 96.9% for the Krapcho reaction step alone .
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Field Efficacy: Controlled release of the synthetic compound at 10 mg per day has been shown to be effective in attracting and trapping Oryctes rhinoceros beetles, with capture rates of 6.8 insects per week per trap under field conditions in Indonesia .
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Chemical Characterization: Infrared spectroscopy has identified characteristic absorption bands for the compound at 2958, 2928, 1738, 1463, 1377, 1251, 1177, 1109, and 1037 cm⁻¹, providing a reliable means of identification and quality control .
Table 3: Field Trial Results of Ethyl 4-methyloctanoate as Beetle Attractant
Parameter | Value |
---|---|
Release Rate | 10 mg/day |
Average Capture Rate | 6.8 insects/week/trap |
Trial Location | North Sumatra, Indonesia |
Target Species | Oryctes rhinoceros |
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